![molecular formula C20H28N2O4 B2436270 叔丁基1-(((苄氧羰基)氨基)-5-氮杂螺[2.5]辛烷-5-羧酸酯 CAS No. 2251053-69-5](/img/structure/B2436270.png)

叔丁基1-(((苄氧羰基)氨基)-5-氮杂螺[2.5]辛烷-5-羧酸酯

货号 B2436270

CAS 编号:

2251053-69-5

分子量: 360.454

InChI 键: AYCRMAQBNMOQAX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

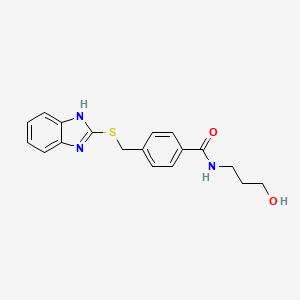

Tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is a spirocyclic lactam that contains a tertiary amine and an ester group, which makes it an attractive target for drug discovery.5]octane-5-carboxylate.

科学研究应用

- AAILs derived from commercially available tert-butyl-protected amino acids have been explored as efficient reactants and reaction media in peptide synthesis. These room-temperature ionic liquids provide a controlled strategy for amide formation during peptide assembly .

- The compound has been evaluated for its antibacterial properties against Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa). Further studies could explore its potential as an antimicrobial agent .

- tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate selectively enhances slow inactivation of voltage-gated sodium channels. It also regulates the collapse response mediator protein 2 (CRMP2), which is relevant in neurological research .

- The ligand plays an essential role in halogen exchange reactions. Understanding its behavior in such reactions can contribute to synthetic methodologies and catalysis .

- tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate serves as an intermediate in the synthesis of this compound. The synthetic route involves nitrosation, reduction, esterification, amino group protection, and condensation steps, yielding an overall yield of 59.5% .

Peptide Synthesis Using Boc-Amino Acid Ionic Liquids (AAILs)

Antibacterial Activity Screening

Voltage-Gated Sodium Channel Modulation

Halogen Exchange Reactions

Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate

属性

IUPAC Name |

tert-butyl 2-(phenylmethoxycarbonylamino)-5-azaspiro[2.5]octane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)22-11-7-10-20(14-22)12-16(20)21-17(23)25-13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCRMAQBNMOQAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CC2NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate

309735-43-1; 502841-95-4

![(E)-3-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acrylamide](/img/structure/B2436191.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2436194.png)

![1-[3-(Aminomethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2436200.png)

![N-(3-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2436201.png)

![N-(1-cyanobutyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2436204.png)

![1,2-Dihydrobenzo[cd]indole](/img/structure/B2436206.png)

![4-(azepan-1-ylsulfonyl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2436208.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2436209.png)